molecular formula C20H21N3O3 B2693498 (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 896839-82-0

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No. B2693498
CAS RN: 896839-82-0
M. Wt: 351.406
InChI Key: ZSUPPZRGCRTCPN-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Configurational Dynamics

A derivative from 2-pyridinecarboxaldehyde, related to the compound , has been studied for its E/Z isomerization properties induced by ultraviolet radiation. This process, crucial for the development of molecular machines and electronic devices, was evidenced through spectroscopic techniques, including 1D 1H NMR, FT-IR, and NMR, alongside single-crystal X-ray diffraction (Gordillo et al., 2016).

Biological Imaging Applications

The synthesis and photophysical characterization of fluorescent Zn(II) sensors based on asymmetrically derivatized fluorescein, containing pyridyl-amine-pyrrole group, demonstrate their utility in biological imaging. These sensors exhibit midrange affinity for Zn(II) and have been successfully applied in confocal microscopy studies, indicating their potential for in vivo zinc imaging (Nolan et al., 2006).

PET Probe for Enzyme Imaging

A specific derivative designed for imaging the enzyme PIM1 via PET scans shows potent inhibitory activity, highlighting its application in diagnostic imaging and potential therapeutic monitoring. This compound was synthesized with a specific activity range, offering a new avenue for investigating molecular targets in various diseases (Gao et al., 2013).

Learning and Memory Dysfunction

Research on acetic ether derivatives related to this compound has shown significant effects on learning and memory reconstruction dysfunction in mice models. This indicates potential applications in treating cognitive impairments or enhancing memory performance, providing a foundation for further exploration of therapeutic uses (Zhang Hong-ying, 2012).

properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-22-8-10-23(11-9-22)13-16-17(24)3-2-15-19(25)18(26-20(15)16)12-14-4-6-21-7-5-14/h2-7,12,24H,8-11,13H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUPPZRGCRTCPN-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

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